molecular formula C20H14N4O3S B5316565 4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzenesulfonamide

4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzenesulfonamide

Cat. No.: B5316565
M. Wt: 390.4 g/mol
InChI Key: ILEFICPYVHYZCB-KAMYIIQDSA-N
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Description

4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzenesulfonamide is a novel compound that has gained significant attention in the scientific community due to its potential applications as a therapeutic agent. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzenesulfonamide involves the inhibition of various signaling pathways such as the NF-κB pathway and the MAPK pathway. It also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and physiological effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit viral replication. It also exhibits antioxidant properties and has been shown to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzenesulfonamide in lab experiments is its ability to inhibit multiple signaling pathways and enzymes, making it a versatile compound for studying various biological processes. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzenesulfonamide. These include further investigation into its mechanism of action, development of more efficient synthesis methods, and exploration of its potential as a therapeutic agent for various diseases. Additionally, studies could focus on the optimization of dosing and delivery methods to minimize potential toxicity and increase efficacy.

Synthesis Methods

The synthesis of 4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzenesulfonamide involves the reaction between 2-(1H-benzimidazol-2-yl)-2-cyanovinyl-furan and benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain the desired compound.

Scientific Research Applications

4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of novel therapeutics.

Properties

IUPAC Name

4-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3S/c21-12-14(20-23-17-3-1-2-4-18(17)24-20)11-15-7-10-19(27-15)13-5-8-16(9-6-13)28(22,25)26/h1-11H,(H,23,24)(H2,22,25,26)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEFICPYVHYZCB-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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